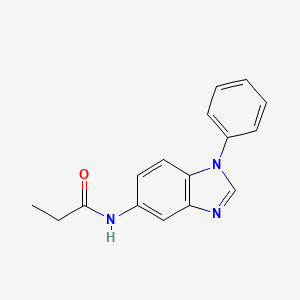![molecular formula C11H14N2O3S B5753335 4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
4-[allyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Allyl(methylsulfonyl)amino]benzamide, also known as AMSB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. It belongs to the class of sulfonylurea compounds, which have been extensively studied for their ability to regulate blood glucose levels in patients with diabetes. AMSB has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.
科学的研究の応用
4-[allyl(methylsulfonyl)amino]benzamide has been investigated for its potential therapeutic applications in a range of diseases, including inflammation, pain, and cancer. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-[allyl(methylsulfonyl)amino]benzamide also possesses analgesic properties and has been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
作用機序
The mechanism of action of 4-[allyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 4-[allyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. 4-[allyl(methylsulfonyl)amino]benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]benzamide has been found to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. 4-[allyl(methylsulfonyl)amino]benzamide also reduces the expression of inflammatory mediators, such as COX-2 and iNOS, in various cell types. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to activate the AMPK pathway, which leads to the inhibition of mTOR signaling and the induction of autophagy. 4-[allyl(methylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
4-[allyl(methylsulfonyl)amino]benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. However, there are also some limitations to the use of 4-[allyl(methylsulfonyl)amino]benzamide in laboratory experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied. In addition, the optimal dosing and administration regimen for 4-[allyl(methylsulfonyl)amino]benzamide have not been established.
将来の方向性
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of 4-[allyl(methylsulfonyl)amino]benzamide that can be used for therapeutic applications. Another area of research is the investigation of the pharmacokinetic properties of 4-[allyl(methylsulfonyl)amino]benzamide and its potential for use in clinical trials. In addition, the role of 4-[allyl(methylsulfonyl)amino]benzamide in the regulation of autophagy and apoptosis in cancer cells warrants further investigation. Finally, the potential of 4-[allyl(methylsulfonyl)amino]benzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]benzamide is a small molecule with a range of pharmacological properties that make it an attractive target for therapeutic development. Its anti-inflammatory, analgesic, and anti-tumor activities have been extensively studied, and its mechanism of action is believed to involve the modulation of multiple signaling pathways. While there are some limitations to the use of 4-[allyl(methylsulfonyl)amino]benzamide in laboratory experiments, its potential for use in clinical trials warrants further investigation. Future research on 4-[allyl(methylsulfonyl)amino]benzamide should focus on the development of more potent and selective analogs, the investigation of its pharmacokinetic properties, and its potential for use in the treatment of other diseases.
合成法
The synthesis of 4-[allyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with allyl methyl sulfone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 4-[allyl(methylsulfonyl)amino]benzamide by acidification. The overall yield of the synthesis process is moderate, but the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8-13(17(2,15)16)10-6-4-9(5-7-10)11(12)14/h3-7H,1,8H2,2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKNWSNGENIFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Allyl(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
